APDye 430 DBCO

説明

AZDye 430 DBCO (also referred to as AFDye 430 DBCO in some sources) is a green-fluorescent probe optimized for copper-free "click chemistry" reactions. It reacts selectively with azide groups via strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages, eliminating the need for cytotoxic copper catalysts .

特性

分子式 |

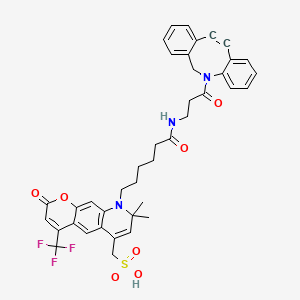

C40H38F3N3O7S |

|---|---|

分子量 |

761.8 g/mol |

IUPAC名 |

[9-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C40H38F3N3O7S/c1-39(2)23-29(25-54(50,51)52)30-20-31-32(40(41,42)43)21-38(49)53-35(31)22-34(30)46(39)19-9-3-4-14-36(47)44-18-17-37(48)45-24-28-12-6-5-10-26(28)15-16-27-11-7-8-13-33(27)45/h5-8,10-13,20-23H,3-4,9,14,17-19,24-25H2,1-2H3,(H,44,47)(H,50,51,52) |

InChIキー |

WFJQIGGQRWNADL-UHFFFAOYSA-N |

正規SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6C(=C2)C(=CC(=O)O6)C(F)(F)F)CS(=O)(=O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: APDye 430 DBCO is synthesized through a series of organic reactions involving the formation of a sulfonic acid derivative and subsequent modifications to introduce the DBCO (dibenzocyclooctyne) group. The synthesis typically involves the use of reagents such as trifluoromethanesulfonic acid and various coupling agents to achieve the desired molecular structure.

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques, including purification steps to ensure high purity and consistency of the final product. The production process is optimized to achieve high yields and minimize impurities.

化学反応の分析

Types of Reactions: APDye 430 DBCO primarily undergoes copper-free click chemistry reactions, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction forms a stable triazole ring without the need for a copper catalyst.

Common Reagents and Conditions: The SPAAC reaction typically uses azides as the reaction partner, and the reaction proceeds under mild conditions without the need for elevated temperatures or copper catalysts.

Major Products Formed: The major product of the SPAAC reaction involving this compound is a triazole-linked fluorescent probe, which is used in various imaging and labeling applications.

科学的研究の応用

APDye 430 DBCO is widely used in scientific research due to its bright and photostable fluorescence. It is commonly employed in:

Chemistry: Used as a fluorescent probe in chemical reactions and studies.

Biology: Utilized for labeling and imaging biological molecules and cells.

Medicine: Applied in diagnostic imaging and drug delivery studies.

Industry: Employed in the development of fluorescent materials and sensors.

作用機序

The mechanism of action of APDye 430 DBCO involves its reaction with azides to form a stable triazole ring through the SPAAC reaction. The molecular targets and pathways involved include the specific binding of the dye to azide-functionalized molecules, leading to the formation of a fluorescently labeled product.

類似化合物との比較

Key Properties:

- Spectral Profile : Excitation/emission maxima at 430/537 nm , with an extinction coefficient of 15,000 M⁻¹cm⁻¹ .

- Structural Identity : Shares identical absorption/emission spectra with Alexa Fluor® 430 and CF®430 , enabling compatibility with standard fluorescence microscopy setups .

- Solubility : Water-soluble, with additional compatibility in DMSO and DMF .

- Applications: Ideal for live-cell imaging and in vivo labeling due to its copper-free reaction mechanism. Commonly used in exosome surface functionalization , tumor progression monitoring , and bioorthogonal nanocarrier labeling .

- Limitations : Unsuitable for fixed/permeabilized cells due to high background fluorescence .

Comparison with Similar Compounds

AZDye 430 DBCO is compared below with structurally and functionally analogous compounds, including DBCO-based dyes, traditional fluorophores, and water-soluble derivatives.

Table 1: Comparative Analysis of AZDye 430 DBCO and Similar Compounds

* Assumed based on structural similarity to AZDye 430 DBCO .

Key Findings:

Copper-Free Advantage : AZDye 430 DBCO outperforms traditional dyes like Alexa Fluor® 430 and CF®430 in live systems due to its lack of copper dependency, reducing cellular toxicity .

Spectral Flexibility : While AZDye 594 DBCO (594/618 nm) and AZDye 647 DBCO (647/670 nm) offer deeper tissue penetration, AZDye 430 DBCO’s green fluorescence is optimal for standard microscopy setups .

Water-Soluble Derivatives: Sulfonated DBCO variants (e.g., sulfonate-DBCO-COOH) enhance solubility and reduce nonspecific protein binding but exhibit slower reaction kinetics compared to AZDye 430 DBCO .

Bioorthogonal Specificity : Unlike copper-catalyzed dyes, AZDye 430 DBCO avoids cross-reactivity with vinyl-triazines, enabling selective dual labeling in complex biological systems .

Challenges in Nanocarrier Systems:

- Steric hindrance from the DBCO moiety can reduce labeling efficiency unless mitigated by spacer molecules (e.g., PEG) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。